molecular formula C17H25N3O3S2 B320368 N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide

Cat. No.: B320368
M. Wt: 383.5 g/mol
InChI Key: WGOVATYLPIJBPT-UHFFFAOYSA-N
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Description

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexylsulfamoyl group attached to a phenyl ring, which is further linked to a carbamothioyl group and a butanamide chain. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-(cyclohexylsulfamoyl)aniline: This intermediate is synthesized by reacting cyclohexylamine with 4-nitrobenzenesulfonyl chloride under basic conditions.

    Formation of 4-(cyclohexylsulfamoyl)phenyl isothiocyanate: The intermediate 4-(cyclohexylsulfamoyl)aniline is then treated with thiophosgene to form the isothiocyanate derivative.

    Coupling with butanamide: Finally, the 4-(cyclohexylsulfamoyl)phenyl isothiocyanate is reacted with butanamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases.

    Medicine: Explored for its therapeutic potential in treating diseases like glaucoma and certain cancers due to its enzyme inhibition properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide primarily involves the inhibition of carbonic anhydrases. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By binding to the active site of carbonic anhydrases, the compound disrupts this catalytic process, leading to altered pH regulation and metabolic processes in cells. This inhibition can have therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in certain cancers.

Comparison with Similar Compounds

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide can be compared with other sulfonamide-based inhibitors:

    Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness. Unlike this compound, acetazolamide has a simpler structure and different pharmacokinetic properties.

    Methazolamide: Another carbonic anhydrase inhibitor with a similar mechanism of action but different chemical structure and therapeutic applications.

    Dorzolamide: A topical carbonic anhydrase inhibitor used in eye drops for glaucoma treatment. It has a different structural framework compared to this compound.

The uniqueness of this compound lies in its specific structural features, which may confer distinct binding affinities and selectivities towards various carbonic anhydrase isoforms, potentially leading to unique therapeutic profiles.

Properties

Molecular Formula

C17H25N3O3S2

Molecular Weight

383.5 g/mol

IUPAC Name

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide

InChI

InChI=1S/C17H25N3O3S2/c1-2-6-16(21)19-17(24)18-13-9-11-15(12-10-13)25(22,23)20-14-7-4-3-5-8-14/h9-12,14,20H,2-8H2,1H3,(H2,18,19,21,24)

InChI Key

WGOVATYLPIJBPT-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2

Origin of Product

United States

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